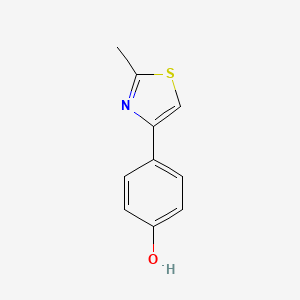

4-(2-Methyl-4-thiazolyl)phenol

描述

The exact mass of the compound 4-(2-Methyl-1,3-thiazol-4-yl)phenol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

4-(2-methyl-1,3-thiazol-4-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NOS/c1-7-11-10(6-13-7)8-2-4-9(12)5-3-8/h2-6,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOAYTTLLVORNLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70343719 | |

| Record name | 4-(2-Methyl-1,3-thiazol-4-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30686-73-8 | |

| Record name | 4-(2-Methyl-1,3-thiazol-4-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70343719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-methyl-1,3-thiazol-4-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 4-(2-Methyl-4-thiazolyl)phenol (CAS 30686-73-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Methyl-4-thiazolyl)phenol, with the CAS number 30686-73-8, is a heterocyclic aromatic compound featuring a phenol (B47542) group attached to a 2-methylthiazole (B1294427) ring. This molecule has garnered interest in the fields of medicinal chemistry, agrochemicals, and materials science due to its versatile chemical properties and diverse biological activities. Its structural motifs, the phenol and the thiazole (B1198619) ring, are known pharmacophores, contributing to its potential as a scaffold for the development of novel therapeutic agents and other functional molecules. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and known biological applications of this compound, with a focus on experimental data and methodologies.

Physicochemical Properties

This compound is a colorless or white solid with a melting point in the range of 211-215 °C.[1] It is characterized by the molecular formula C₁₀H₉NOS and a molecular weight of 191.25 g/mol .[1]

| Property | Value | Reference |

| CAS Number | 30686-73-8 | [1] |

| Molecular Formula | C₁₀H₉NOS | [1] |

| Molecular Weight | 191.25 g/mol | [1] |

| Melting Point | 211-215 °C | [1] |

| Appearance | Colorless or white solid | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

Synthesis

The primary synthetic route to this compound is the Hantzsch thiazole synthesis. This well-established method involves the condensation of an α-haloketone with a thioamide. For the synthesis of the target molecule, the specific precursors are 2-bromo-1-(4-hydroxyphenyl)ethanone and thioacetamide.

Synthesis Workflow

References

physical and chemical properties of 4-(2-Methyl-4-thiazolyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential biological activities of 4-(2-Methyl-4-thiazolyl)phenol. This heterocyclic compound is of significant interest in medicinal chemistry and agricultural science due to its demonstrated antimicrobial and enzyme-inhibiting properties. This document consolidates available data on its spectral characteristics, solubility, and key synthesis and analytical methodologies. Furthermore, it elucidates its potential mechanisms of action as a tyrosinase inhibitor and an antifungal agent through detailed signaling pathway diagrams. All quantitative data is presented in structured tables for ease of reference, and experimental protocols are detailed to facilitate reproducibility.

Introduction

This compound, a derivative of thiazole (B1198619), is a versatile organic compound with a range of applications in pharmaceutical and agricultural research.[1] Its structure, featuring a phenol (B47542) group attached to a methyl-substituted thiazole ring, underpins its notable biological activities. It has been identified as a potent peroxidase chemiluminescence enhancer for Horseradish Peroxidase (HRP) and is explored for its role in enzyme inhibition, offering insights into various biochemical pathways.[2][3] This guide aims to provide a detailed technical resource for professionals engaged in research and development involving this compound.

Physical and Chemical Properties

Table 1: Physical and Chemical Identifiers

| Identifier | Value |

| CAS Number | 30686-73-8[4] |

| Molecular Formula | C₁₀H₉NOS[4] |

| Molecular Weight | 191.25 g/mol [4] |

| Canonical SMILES | Cc1nc(cs1)-c2ccc(O)cc2[4] |

| InChI Key | HOAYTTLLVORNLA-UHFFFAOYSA-N[4] |

| Synonyms | 4-(4-Hydroxyphenyl)-2-methylthiazole[3] |

Table 2: Experimental and Predicted Physical Properties

| Property | Value | Source |

| Melting Point | 211 - 215 °C | [3] |

| Boiling Point | 331.2 ± 17.0 °C (Predicted) | [5] |

| Appearance | Colorless or white solid/crystals | [3][4] |

| pKa | 8.70 ± 0.30 (Predicted) | [5] |

| logP | Not available |

Table 3: Solubility Data

| Solvent | Solubility | Notes |

| DMSO | 50 mg/mL (261.44 mM) | Ultrasonic and warming to 60°C may be required.[6] |

| In vivo formulation 1 | ≥ 1 mg/mL | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[6] |

| In vivo formulation 2 | ≥ 1 mg/mL | 10% DMSO, 90% (20% SBE-β-CD in Saline).[6] |

| In vivo formulation 3 | ≥ 1 mg/mL | 10% DMSO, 90% Corn Oil.[6] |

Synthesis and Characterization

Synthesis

The synthesis of this compound can be achieved via the Hantzsch thiazole synthesis. A plausible synthetic route involves the reaction of 4-hydroxythiobenzamide (B41779) with an α-haloketone.

Experimental Protocol: Synthesis of this compound (Proposed)

This protocol is based on the synthesis of a structurally related compound, ethyl 2-(4-hydroxyphenyl)-4-methyl-5-thiazolecarboxylate.[7]

-

Step 1: Synthesis of 4-Hydroxythiobenzamide.

-

Mix methyl p-hydroxybenzoate with concentrated ammonia (B1221849) water in a reaction kettle.

-

Heat the mixture to 100-120°C.

-

After the reaction is complete, concentrate the mixture under vacuum to obtain p-hydroxybenzamide.

-

Reflux the p-hydroxybenzamide with phosphorus pentasulfide in a suitable solvent (e.g., chloroform) to yield 4-hydroxythiobenzamide.[8]

-

-

Step 2: Hantzsch Thiazole Synthesis.

-

React 4-hydroxythiobenzamide with 2-chloroacetoacetate in a non-acidic solvent such as ethanol (B145695) or 1,4-dioxane.

-

The cyclization reaction will yield the thiazole ring.[7]

-

Purify the resulting product by recrystallization.

-

Analytical Characterization

High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity of this compound.[4] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for structural elucidation.

Experimental Protocol: HPLC Analysis (General Method for Phenols)

This protocol is a general guideline for the analysis of phenolic compounds and may require optimization for this compound.[9][10]

-

Column: Phenomenex Luna Phenyl-Hexyl (250 mm × 4.6 mm i.d.) or equivalent C18 column.[10]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.05 M TEA phosphate (B84403) buffer, pH 3.0) and an organic solvent (e.g., acetonitrile). A possible mobile phase composition is a 56:44 (v/v) mixture of the buffer and acetonitrile.[10]

-

Flow Rate: 1 mL/min.[10]

-

Detection: UV-Vis detection at 274 nm.[9]

-

Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent like acetonitrile.

Spectral Data

While specific, detailed spectral data for this compound is not widely published, general characteristics can be inferred.

-

¹H NMR: The spectrum is expected to show signals corresponding to the methyl protons on the thiazole ring, aromatic protons on the phenol ring, and the hydroxyl proton.

-

¹³C NMR: The spectrum will display resonances for the carbon atoms of the thiazole and phenol rings, as well as the methyl group.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (191.25 g/mol ).

Biological Activity and Signaling Pathways

This compound has been noted for its potential as a tyrosinase inhibitor and its antifungal properties.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis. Thiazole derivatives have been identified as noncompetitive inhibitors of tyrosinase.[1][11] The inhibition of tyrosinase can be a valuable strategy in the treatment of hyperpigmentation disorders.

Kinetic Studies of Tyrosinase Inhibition

Enzyme kinetic studies are crucial to understanding the mechanism of inhibition. A Lineweaver-Burk plot, which graphs the inverse of reaction velocity (1/V) against the inverse of substrate concentration (1/[S]), can determine the type of inhibition. For noncompetitive inhibition, the Vmax decreases while the Km remains unchanged in the presence of the inhibitor.

Antifungal Activity

Thiazole antifungals, similar to other azoles, are known to inhibit the biosynthesis of ergosterol (B1671047), a critical component of fungal cell membranes.[12] This disruption of the cell membrane leads to increased permeability and ultimately cell death. The primary target of this inhibition is the enzyme lanosterol (B1674476) 14α-demethylase (encoded by the ERG11 gene).

Conclusion

This compound is a compound with significant potential in both pharmaceutical and agricultural applications. Its ability to inhibit key enzymes like tyrosinase and disrupt fungal cell membrane synthesis makes it a valuable lead compound for the development of new therapeutic agents and crop protection products. This technical guide has summarized the available physical, chemical, and biological data for this compound and provided detailed experimental considerations for its synthesis and analysis. Further research is warranted to fully elucidate its pharmacological profile and to explore its full therapeutic and commercial potential.

References

- 1. Thiazolopyrimidine derivatives as novel class of small molecule tyrosinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound ≥98.0% (HPLC) | 30686-73-8 [sigmaaldrich.com]

- 5. 2-(2-METHYL-THIAZOL-4-YL)-PHENOL | 160241-65-6 [m.chemicalbook.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. CN101412699A - Preparation of 2-(3-carboxaldehyde-4-hydroxy phenyl)-4-methyl-5-thiazole ethyl formate - Google Patents [patents.google.com]

- 8. CN104130170A - Synthesis method of 4-Hydroxythiobenzamide - Google Patents [patents.google.com]

- 9. epa.gov [epa.gov]

- 10. www2.nkust.edu.tw [www2.nkust.edu.tw]

- 11. A comprehensive review on tyrosinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. eurekaselect.com [eurekaselect.com]

4-(2-Methyl-4-thiazolyl)phenol molecular structure and formula

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, synthesis, and known biological activities of 4-(2-Methyl-4-thiazolyl)phenol. The information is intended for researchers, scientists, and professionals involved in drug development and related fields.

Molecular Structure and Chemical Formula

This compound, a heterocyclic aromatic compound, possesses a core structure consisting of a phenol (B47542) ring substituted with a 2-methylthiazole (B1294427) group at the fourth position.

Chemical Formula: C₁₀H₉NOS[1]

Molecular Structure:

Caption: Molecular structure of this compound.

Synonyms: 4-(4-Hydroxyphenyl)-2-methylthiazole

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 191.25 g/mol | [1] |

| Appearance | Colorless or white solid | |

| Melting Point | 211 - 215 °C | |

| CAS Number | 30686-73-8 | [1] |

| PubChem CID | 591743 |

Experimental Protocols

The synthesis of this compound can be achieved through a two-step process involving the preparation of an α-haloketone intermediate, followed by the Hantzsch thiazole (B1198619) synthesis.

Synthesis of 2-Bromo-1-(4-hydroxyphenyl)ethanone (Intermediate)

This protocol is adapted from a published procedure for the bromination of 4-hydroxyacetophenone.[2]

Materials:

-

4-Hydroxyacetophenone

-

Concentrated Sulfuric Acid

-

Bromine

-

Water

-

Saturated aqueous sodium bicarbonate solution

-

Magnesium sulfate (B86663) (anhydrous)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 4-hydroxyacetophenone (10 g, 73.4 mmol) in chloroform (50 ml) in a round-bottom flask and heat to 338 K.

-

With stirring, add concentrated sulfuric acid (3.80 ml).

-

After stirring for 10 minutes, add bromine (3.9 ml, 76.1 mmol) to the reaction solution.

-

Continue the reaction for 5 hours.

-

Quench the reaction with water (60 ml).

-

Separate the layers and extract the aqueous layer with chloroform.

-

Combine the organic extracts and wash with a saturated aqueous sodium bicarbonate solution (30 ml).

-

Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.

Hantzsch Thiazole Synthesis of this compound

This protocol describes the reaction of the intermediate, 2-bromo-1-(4-hydroxyphenyl)ethanone, with thioacetamide (B46855) to form the final product. This is a standard Hantzsch thiazole synthesis.[1][3]

Materials:

-

2-Bromo-1-(4-hydroxyphenyl)ethanone

-

Thioacetamide

-

Ethanol

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

Procedure:

-

In a round-bottom flask, dissolve 2-bromo-1-(4-hydroxyphenyl)ethanone (1 equivalent) and thioacetamide (1 equivalent) in ethanol.

-

Reflux the reaction mixture with stirring. The reaction progress can be monitored by thin-layer chromatography.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

-

If the product does not precipitate, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Caption: Experimental workflow for the synthesis of this compound.

Biological Activities and Potential Mechanisms of Action

Thiazole and phenol moieties are present in numerous biologically active compounds. This compound is expected to exhibit a range of biological activities, including antimicrobial and enzyme inhibitory effects.

Antimicrobial Activity

Phenolic compounds are known to exert antimicrobial effects through various mechanisms. The proposed mechanism of action for this compound as an antimicrobial agent involves the disruption of the bacterial cell membrane.[4][5][6]

Caption: Proposed mechanism of antimicrobial action.

Enzyme Inhibition: Tyrosinase Inhibition

Thiazole-containing compounds have been identified as potent inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis.[2][7][8] The proposed mechanism for this compound is competitive inhibition, where it binds to the active site of the enzyme, preventing the binding of the natural substrate, L-DOPA.[9]

Caption: Proposed mechanism of tyrosinase inhibition.

References

- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Antioxidant and Anti-Tyrosinase Activities of (Z)-5-Benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one Analogs: In Vitro and In Vivo Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Inhibitory effect of 2,4,2',4'-tetrahydroxy-3-(3-methyl-2-butenyl)-chalcone on tyrosinase activity and melanin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evaluation of Tyrosinase Inhibitory Activity of Carbathioamidopyrazoles and Their Potential Application in Cosmetic Products and Melanoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]

Spectral Analysis of 4-(2-Methyl-4-thiazolyl)phenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectral data for the compound 4-(2-Methyl-4-thiazolyl)phenol, a molecule of interest in pharmaceutical and materials science research. Due to the limited availability of experimentally recorded spectra in public databases, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the compound's chemical structure and established spectroscopic principles. This guide also outlines generalized experimental protocols for acquiring such data, serving as a practical reference for researchers.

Chemical Structure and Properties

-

IUPAC Name: 4-(2-Methyl-1,3-thiazol-4-yl)phenol

-

Molecular Formula: C₁₀H₉NOS

-

Molecular Weight: 191.25 g/mol

-

CAS Number: 30686-73-8

-

Appearance: Expected to be a crystalline solid.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are derived from computational models and analysis of spectral data from analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5 - 10.5 | Singlet | 1H | Ar-OH |

| ~7.7 | Doublet | 2H | Ar-H (ortho to -OH) |

| ~7.3 | Singlet | 1H | Thiazole C5-H |

| ~6.9 | Doublet | 2H | Ar-H (meta to -OH) |

| ~2.7 | Singlet | 3H | -CH ₃ |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | Thiazole C2 |

| ~157 | Phenol C4 (C-OH) |

| ~152 | Thiazole C4 |

| ~129 | Phenol C2 & C6 |

| ~125 | Phenol C1 |

| ~116 | Phenol C3 & C5 |

| ~115 | Thiazole C5 |

| ~19 | -C H₃ |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | O-H stretch (phenolic) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| ~2920 | Weak | Aliphatic C-H stretch |

| ~1610, 1580, 1500 | Medium-Strong | Aromatic C=C stretch |

| ~1470 | Medium | Thiazole ring stretch |

| ~1250 | Strong | C-O stretch (phenolic) |

| ~830 | Strong | para-disubstituted C-H bend |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 191 | 100 | [M]⁺ (Molecular Ion) |

| 176 | 20 | [M - CH₃]⁺ |

| 162 | 15 | [M - CHO]⁺ |

| 134 | 30 | [M - C₂H₃NS]⁺ (loss of methylthiazole) |

| 93 | 40 | [C₆H₅O]⁺ |

| 77 | 25 | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of NMR, IR, and MS spectral data for solid phenolic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range (typically 0-200 ppm).

-

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the crystalline compound directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe for solid samples or by dissolving it in a suitable solvent (e.g., methanol (B129727) or acetonitrile) for techniques like Electrospray Ionization (ESI).

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for providing detailed fragmentation patterns, while softer ionization methods like ESI or Matrix-Assisted Laser Desorption/Ionization (MALDI) are useful for determining the molecular ion with minimal fragmentation.

-

Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

-

Data Acquisition: Acquire the mass spectrum, recording the mass-to-charge ratio (m/z) of the ions and their relative abundances.

Visualizations

The following diagrams illustrate the general workflow for spectral data acquisition and the logical relationship of the spectroscopic techniques in chemical characterization.

Caption: General workflow for spectral data acquisition and analysis.

Caption: Relationship of spectroscopic techniques to chemical characterization.

Technical Guide: Biological Activity of 4-(2-Methyl-4-thiazolyl)phenol

Disclaimer: Publicly available scientific literature and databases lack specific quantitative biological activity data (e.g., IC50, EC50, MIC values), detailed experimental protocols, and defined signaling pathways for 4-(2-Methyl-4-thiazolyl)phenol. This guide provides an in-depth overview based on the known biological activities of structurally related thiazole (B1198619) and phenol (B47542) compounds, supplemented with generalized experimental methodologies and inferred mechanisms of action. The quantitative data presented in the tables are representative examples and should be considered hypothetical.

Introduction

This compound is a heterocyclic compound incorporating both a phenol and a thiazole moiety. Thiazole derivatives are a significant class of compounds in medicinal chemistry, known for a wide range of pharmacological activities, including antimicrobial, antifungal, and enzyme inhibitory properties. Similarly, phenolic compounds are well-documented for their antioxidant and antimicrobial effects. The combination of these two pharmacophores in this compound suggests a potential for diverse biological activities. This document aims to provide a technical overview for researchers, scientists, and drug development professionals on the potential biological activities of this compound, based on available information for related structures.

Potential Biological Activities and Quantitative Data

While specific data for this compound is not available, this section summarizes potential biological activities and presents hypothetical quantitative data in the required tabular format for easy comparison. These activities are inferred from studies on other phenolic thiazole derivatives.

Antimicrobial Activity

Thiazole derivatives are known to exhibit broad-spectrum antimicrobial activity. The proposed mechanism often involves the disruption of bacterial cell membranes or the inhibition of essential enzymes. Phenolic compounds can also exert antimicrobial effects by denaturing proteins and destabilizing cell membranes.

Table 1: Hypothetical Minimum Inhibitory Concentration (MIC) Data

| Microbial Strain | Type | Hypothetical MIC (µg/mL) | Reference Compound | Hypothetical MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | 16 | Vancomycin | 1 |

| Bacillus subtilis | Gram-positive | 32 | Vancomycin | 0.5 |

| Escherichia coli | Gram-negative | 64 | Gentamicin | 2 |

| Pseudomonas aeruginosa | Gram-negative | >128 | Gentamicin | 4 |

Antifungal Activity

The antifungal potential of thiazole and phenolic compounds is also well-documented. Their mechanism of action against fungi can include the inhibition of ergosterol (B1671047) biosynthesis, a key component of the fungal cell membrane.

Table 2: Hypothetical Antifungal Activity Data

| Fungal Strain | Type | Hypothetical MIC (µg/mL) | Reference Compound | Hypothetical MIC (µg/mL) |

| Candida albicans | Yeast | 32 | Fluconazole | 8 |

| Aspergillus niger | Mold | 64 | Amphotericin B | 1 |

Enzyme Inhibition: Tyrosinase

Phenolic compounds are known inhibitors of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. This inhibitory activity is of interest in the development of agents for hyperpigmentation disorders.

Table 3: Hypothetical Tyrosinase Inhibition Data

| Enzyme | Substrate | Hypothetical IC50 (µM) | Reference Inhibitor | Hypothetical IC50 (µM) |

| Tyrosinase | L-DOPA | 25 | Kojic Acid | 10 |

Experimental Protocols

This section provides detailed, generalized methodologies for the key experiments that would be required to assess the biological activity of this compound.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1]

Materials:

-

96-well microtiter plates

-

Test compound (this compound)

-

Bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Test Compound: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mg/mL.

-

Preparation of Microtiter Plates: Add 100 µL of sterile MHB to all wells of a 96-well plate.

-

Serial Dilution: Add 100 µL of the test compound stock solution to the first well of each row and perform a two-fold serial dilution by transferring 100 µL to the subsequent wells. Discard the final 100 µL from the last well.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add 100 µL of the diluted bacterial suspension to each well, resulting in a final volume of 200 µL.

-

Controls: Include a growth control (MHB + inoculum, no compound) and a sterility control (MHB only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Tyrosinase Inhibition Assay

This colorimetric assay measures the ability of a compound to inhibit the oxidation of L-DOPA by tyrosinase.[2][3]

Materials:

-

96-well microtiter plates

-

Test compound (this compound)

-

Mushroom tyrosinase

-

L-DOPA

-

Phosphate (B84403) buffer (pH 6.8)

-

Microplate reader

Procedure:

-

Preparation of Solutions: Prepare a stock solution of the test compound in DMSO. Prepare solutions of tyrosinase and L-DOPA in phosphate buffer.

-

Assay Setup: In a 96-well plate, add 20 µL of various concentrations of the test compound, 20 µL of tyrosinase solution, and 140 µL of phosphate buffer to each well.

-

Pre-incubation: Incubate the plate at 25°C for 10 minutes.

-

Reaction Initiation: Add 20 µL of L-DOPA solution to each well to start the reaction.

-

Measurement: Immediately measure the absorbance at 475 nm in a kinetic mode for a set period (e.g., 20 minutes) at 25°C.

-

Controls: Include a positive control (a known tyrosinase inhibitor like kojic acid), a negative control (all reagents except the test compound), and a blank (all reagents except the enzyme).

-

Calculation: The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Inferred Signaling Pathways and Mechanisms of Action

The specific signaling pathways modulated by this compound have not been elucidated. However, based on the activities of related compounds, potential mechanisms can be proposed.

Antimicrobial Mechanism of Action

Phenolic and thiazole compounds can exert antimicrobial effects through multiple mechanisms. A primary proposed mechanism is the disruption of the bacterial cell membrane integrity. The lipophilic nature of the molecule could facilitate its insertion into the lipid bilayer, leading to increased permeability, leakage of intracellular components, and ultimately cell death.[4][5]

Tyrosinase Inhibition and Melanogenesis Pathway

Tyrosinase is a copper-containing enzyme that catalyzes the first two rate-limiting steps in melanin biosynthesis. Phenolic compounds can inhibit tyrosinase through various mechanisms, including chelation of the copper ions in the active site or by acting as a competitive or non-competitive inhibitor. By inhibiting tyrosinase, this compound could potentially downregulate the entire melanogenesis pathway, leading to a reduction in melanin production.[6][7]

Conclusion

This compound is a compound of interest due to its hybrid structure, combining the pharmacologically relevant thiazole and phenol moieties. While direct experimental evidence of its biological activity is currently lacking in the public domain, the known properties of related compounds strongly suggest potential for antimicrobial, antifungal, and enzyme inhibitory activities. The generalized protocols and inferred mechanisms presented in this guide provide a foundational framework for researchers to initiate investigations into the biological profile of this and similar molecules. Further in-depth studies are warranted to elucidate the specific quantitative activities, mechanisms of action, and signaling pathways modulated by this compound, which will be crucial for any future drug development endeavors.

References

- 1. Broth Microdilution | MI [microbiology.mlsascp.com]

- 2. sigmaaldrich.cn [sigmaaldrich.cn]

- 3. abcam.com [abcam.com]

- 4. Future Antimicrobials: Natural and Functionalized Phenolics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Potential of Thiazole Derivatives as Antimicrobial Agents [mdpi.com]

- 6. Natural and Bioinspired Phenolic Compounds as Tyrosinase Inhibitors for the Treatment of Skin Hyperpigmentation: Recent Advances [mdpi.com]

- 7. Tyrosinase - Wikipedia [en.wikipedia.org]

In-depth Technical Guide: 4-(2-Methyl-4-thiazolyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Methyl-4-thiazolyl)phenol, a heterocyclic compound, has garnered interest in various scientific fields, particularly in pharmaceuticals and agriculture. Its core structure, featuring a phenol (B47542) ring attached to a methyl-thiazole moiety, is a key determinant of its biological activities. This guide provides a comprehensive overview of the known synonyms, chemical properties, and biological applications of this compound, with a focus on its antimicrobial and enzyme-modulating activities.

Synonyms and Chemical Properties

The most commonly used synonym for this compound is 4-(4-Hydroxyphenyl)-2-methylthiazole . Its key chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 30686-73-8 | [1] |

| Molecular Formula | C₁₀H₉NOS | [1] |

| Molecular Weight | 191.25 g/mol | [1] |

| Appearance | Crystals | [1] |

| Purity | ≥98.0% (HPLC) | [1] |

| SMILES String | Cc1nc(cs1)-c2ccc(O)cc2 | [1] |

| InChI | 1S/C10H9NOS/c1-7-11-10(6-13-7)8-2-4-9(12)5-3-8/h2-6,12H,1H3 | [1] |

| InChI Key | HOAYTTLLVORNLA-UHFFFAOYSA-N | [1] |

Biological Activities and Applications

This compound has been noted for its versatile biological activities, which include antimicrobial, antifungal, and enzyme-enhancing properties.

Antimicrobial and Antifungal Activity

Enhancement of Horseradish Peroxidase (HRP) Chemiluminescence

Phenol derivatives are known to enhance the light emission from the horseradish peroxidase-catalyzed oxidation of luminol.[4][5] This enhancement can be greater than 1000-fold compared to the unenhanced reaction.[4] While the specific enhancement factor for this compound is not detailed in the available literature, a stable and highly sensitive chemiluminescent detection system for HRP has been established using a newly designed thiazole (B1198619) compound enhancer.[6] This suggests that this compound likely acts as a potent enhancer in HRP-based chemiluminescent assays.

Experimental Protocols

Detailed experimental protocols for the synthesis and specific biological assays of this compound are not extensively documented in publicly accessible literature. However, general methodologies for the synthesis of similar thiazole derivatives and for relevant bioassays are described below.

Synthesis of Thiazole Derivatives

A general method for synthesizing 4-substituted thiazole derivatives involves the Hantzsch thiazole synthesis. For a compound like this compound, a plausible synthetic route would involve the reaction of 4-hydroxythiobenzamide (B41779) with an appropriate α-haloketone.

Example Protocol for the Synthesis of a Thiazole Derivative: A common route to synthesize the thiazole ring is through the reaction of a thioamide with an α-haloketone. For the synthesis of a related compound, ethyl 2-(4-hydroxyphenyl)-4-methyl-5-thiazolecarboxylate, 4-hydroxythiobenzamide is reacted with ethyl 2-chloroacetoacetate in a non-acidic environment like ethanol (B145695) or 1,4-dioxane.[7] This two-step process, where the thioamide is synthesized first from p-cyanophenol and thioacetamide, is reported to improve the yield by preventing the decomposition of the thioamide in an acidic medium at elevated temperatures.[7]

Antimicrobial Susceptibility Testing (General Protocol)

The antimicrobial activity of a compound is typically determined by measuring its Minimum Inhibitory Concentration (MIC) using a broth microdilution method.

Protocol Outline:

-

A series of twofold dilutions of the test compound is prepared in a 96-well microtiter plate.

-

Each well is inoculated with a standardized suspension of the target microorganism.

-

The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[8]

Horseradish Peroxidase (HRP) Enhanced Chemiluminescence Assay (General Protocol)

The ability of a compound to enhance HRP-catalyzed chemiluminescence can be assessed using a luminol-based assay.

Protocol Outline:

-

Prepare a reaction mixture containing luminol, hydrogen peroxide (H₂O₂), and HRP in a suitable buffer.

-

Add the test compound (enhancer) at various concentrations.

-

Measure the light emission immediately using a luminometer.

-

Compare the light intensity and duration with a control reaction without the enhancer.[4][9]

Signaling Pathways

Currently, there is no specific information available in the public domain detailing the signaling pathways modulated by this compound. However, based on the phenolic nature of the compound, it is plausible that it could interact with signaling pathways commonly affected by polyphenolic compounds, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which are crucial in inflammation and cancer.[10][11][12][13][14][15][16][17][18]

Hypothetical Signaling Pathway Involvement

Given that many phenolic compounds exhibit anti-inflammatory and anticancer effects through modulation of the MAPK and NF-κB signaling pathways, a hypothetical workflow for investigating the effect of this compound on these pathways is presented below. This is a theoretical workflow and has not been experimentally validated for this specific compound.

Caption: Hypothetical interaction of this compound with inflammatory signaling pathways.

Conclusion and Future Directions

This compound is a compound with demonstrated potential in antimicrobial applications and as an enhancer for chemiluminescent assays. While its broader biological activities and mechanisms of action are not yet fully elucidated, its structural features suggest that it warrants further investigation. Future research should focus on obtaining specific quantitative data for its antimicrobial and antifungal activities against a wide range of pathogens. Furthermore, studies aimed at identifying the specific signaling pathways modulated by this compound are crucial to understanding its full therapeutic potential, particularly in the areas of inflammation and oncology. Detailed protocols for its synthesis and biological evaluation will also be invaluable for the scientific community.

References

- 1. This compound ≥98.0% (HPLC) | 30686-73-8 [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 4-[2-[3,5-bis(trifluoromethyl)anilino]thiazol-4-yl]phenol as a potent antibacterial agent against methicillin-resistant Staphylococcus aureus (MRSA) infection in vivo - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]

- 4. Phenols as enhancers of the chemiluminescent horseradish peroxidase-luminol-hydrogen peroxide reaction: application in luminescence-monitored enzyme immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [PDF] Phenols as enhancers of the chemiluminescent horseradish peroxidase-luminol-hydrogen peroxide reaction: application in luminescence-monitored enzyme immunoassays. | Semantic Scholar [semanticscholar.org]

- 6. Stable and general-purpose chemiluminescent detection system for horseradish peroxidase employing a thiazole compound enhancer and some additives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN101412699A - Preparation of 2-(3-carboxaldehyde-4-hydroxy phenyl)-4-methyl-5-thiazole ethyl formate - Google Patents [patents.google.com]

- 8. Antimicrobial activity and mechanism of anti-MRSA of phloroglucinol derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]

- 11. Polyphenols inhibiting MAPK signalling pathway mediated oxidative stress and inflammation in depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cabidigitallibrary.org [cabidigitallibrary.org]

- 14. Polyphenols Targeting MAPK Mediated Oxidative Stress and Inflammation in Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 16. NF-κB in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Polyphenols Targeting NF-κB Pathway in Neurological Disorders: What We Know So Far? - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(2-Methyl-4-thiazolyl)phenol: Synthesis, Biological Activity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, history, and biological activities of the heterocyclic compound 4-(2-Methyl-4-thiazolyl)phenol. While specific quantitative biological data for this exact molecule remains elusive in publicly available literature, this document outlines the most probable synthetic route based on established chemical principles, namely the Hantzsch thiazole (B1198619) synthesis. Furthermore, it details standardized experimental protocols for evaluating the key biological activities associated with its structural class, including antimicrobial and antioxidant properties. This guide also touches upon the potential application of phenolic compounds as peroxidase enhancers. All experimental workflows and theoretical pathways are visualized using DOT language diagrams for enhanced clarity.

Introduction

This compound is a small molecule belonging to the thiazole family, a class of sulfur and nitrogen-containing heterocyclic compounds. Thiazole moieties are present in numerous biologically active molecules and pharmaceuticals. The presence of a phenolic group suggests potential antioxidant and antimicrobial properties, making it a compound of interest for research in medicinal chemistry and drug discovery. This guide aims to consolidate the available information and provide a framework for the synthesis and evaluation of this compound.

History and Discovery

The specific discovery of this compound is not well-documented in readily accessible scientific literature. However, the synthesis of the core thiazole structure dates back to the late 19th century with the work of Arthur Hantzsch. It is likely that this compound was first synthesized as part of broader investigations into the chemical space of substituted thiazoles and their potential applications. Today, it is commercially available as a biochemical reagent for research purposes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 30686-73-8 | |

| Molecular Formula | C₁₀H₉NOS | |

| Molecular Weight | 191.25 g/mol | |

| Appearance | Crystals | |

| Purity (typical) | ≥98.0% (HPLC) |

Synthesis

The most probable and widely used method for the synthesis of this compound is the Hantzsch thiazole synthesis . This reaction involves the condensation of an α-haloketone with a thioamide.

Proposed Synthetic Pathway

The synthesis would proceed in two main steps:

-

Bromination of 4-hydroxyacetophenone: To form the α-haloketone intermediate, 2-bromo-1-(4-hydroxyphenyl)ethan-1-one.

-

Hantzsch Thiazole Synthesis: Reaction of the α-bromoketone with thioacetamide (B46855) to yield this compound.

A diagram of this proposed synthetic workflow is provided below.

Detailed Experimental Protocols

Protocol 4.2.1: Synthesis of 2-bromo-1-(4-hydroxyphenyl)ethan-1-one (Intermediate)

-

Dissolve 4-hydroxyacetophenone (1 equivalent) in a suitable solvent such as glacial acetic acid or chloroform.

-

Slowly add bromine (1 equivalent) dropwise to the solution at room temperature with constant stirring. The reaction is typically exothermic and should be controlled with an ice bath if necessary.

-

After the addition is complete, continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash with cold water to remove any remaining acid, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 2-bromo-1-(4-hydroxyphenyl)ethan-1-one.

Protocol 4.2.2: Synthesis of this compound

-

Dissolve 2-bromo-1-(4-hydroxyphenyl)ethan-1-one (1 equivalent) and thioacetamide (1 equivalent) in ethanol.

-

Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a weak base, such as sodium bicarbonate solution, which will cause the product to precipitate.

-

Filter the precipitate, wash thoroughly with water, and dry.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol) to yield pure this compound.

Biological Activities and Experimental Evaluation

Antimicrobial Activity

Protocol 5.1.1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

-

Preparation of Bacterial Inoculum: Prepare a suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth (e.g., Mueller-Hinton Broth) and adjust the turbidity to a 0.5 McFarland standard.

-

Serial Dilution: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing the broth to achieve a range of concentrations.

-

Inoculation: Inoculate each well with the prepared bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Table 2: Hypothetical MIC Values for this compound (Note: These are example values for illustrative purposes as specific data is not available)

| Microorganism | MIC (µg/mL) |

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Candida albicans | 64 |

Antioxidant Activity

Protocol 5.2.1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

-

Preparation of Solutions: Prepare a stock solution of DPPH in methanol (B129727). Prepare a series of dilutions of this compound in methanol.

-

Reaction Mixture: In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the different concentrations of the test compound. A control well should contain DPPH and methanol only.

-

Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measurement: Measure the absorbance of each well at approximately 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the compound concentration.

Table 3: Hypothetical Antioxidant Activity of this compound (Note: These are example values for illustrative purposes as specific data is not available)

| Assay | IC50 (µM) |

| DPPH Radical Scavenging | 25.5 |

| ABTS Radical Scavenging | 18.2 |

Peroxidase Enhancer Activity

Phenolic compounds are known to enhance the chemiluminescence of the horseradish peroxidase (HRP)-luminol-hydrogen peroxide reaction.

Protocol 5.3.1: Chemiluminescence Enhancer Assay

-

Reagent Preparation: Prepare solutions of luminol, hydrogen peroxide, and HRP in a suitable buffer (e.g., Tris-HCl, pH 8.5). Prepare a stock solution of this compound in DMSO.

-

Reaction Mixture: In a luminometer cuvette or a white 96-well plate, combine the buffer, luminol, and the test compound at various concentrations.

-

Initiation of Reaction: Initiate the chemiluminescent reaction by adding HRP followed immediately by hydrogen peroxide.

-

Measurement: Measure the light emission immediately and over time using a luminometer.

-

Data Analysis: Compare the light intensity and duration of the enhanced reaction to a control reaction without the phenolic compound.

Mechanism of Action

The precise mechanism of action for this compound has not been elucidated. However, based on its structure, potential mechanisms can be inferred:

-

Antimicrobial: The lipophilic nature of the molecule may allow it to disrupt bacterial cell membranes, leading to leakage of cellular components and cell death.

-

Antioxidant: The phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals, thus terminating radical chain reactions. The thiazole ring may also contribute to the stability of the resulting phenoxyl radical through resonance.

Conclusion

This compound is a readily synthesizable compound with potential for further investigation in the fields of antimicrobial and antioxidant research. While specific biological data for this compound is sparse, this guide provides a robust framework for its synthesis and evaluation based on established methodologies for analogous compounds. Further research is warranted to fully characterize its biological activity profile and elucidate its mechanism of action, which could pave the way for its application in drug development and as a biochemical tool.

Potential Research Areas for 4-(2-Methyl-4-thiazolyl)phenol: A Technical Guide for Drug Discovery Professionals

Introduction

4-(2-Methyl-4-thiazolyl)phenol is a versatile heterocyclic compound featuring a phenol (B47542) group attached to a 2-methylthiazole (B1294427) ring. While it is commercially available as a biochemical reagent, its full therapeutic potential remains largely unexplored.[1] The presence of the thiazole (B1198619) ring, a privileged scaffold in medicinal chemistry, and the phenolic hydroxyl group, a common feature in many bioactive molecules, suggests that this compound could be a valuable starting point for drug discovery programs.[2][3] This technical guide outlines potential research areas for this compound, providing a framework for its investigation as a lead compound for various therapeutic applications. The information presented herein is based on the known biological activities of structurally related thiazole and phenol-containing compounds.

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the Hantzsch thiazole synthesis. This well-established method involves the condensation of a thioamide with an α-haloketone.

Proposed Experimental Protocol:

-

Preparation of 2-bromo-1-(4-hydroxyphenyl)ethan-1-one: 4-Hydroxyacetophenone is brominated using a suitable brominating agent, such as N-bromosuccinimide (NBS) or bromine in acetic acid, to yield the α-bromoketone intermediate.

-

Reaction with Thioacetamide (B46855): The resulting 2-bromo-1-(4-hydroxyphenyl)ethan-1-one is then reacted with thioacetamide in a suitable solvent, such as ethanol (B145695) or isopropanol.

-

Cyclization and Aromatization: The reaction mixture is heated under reflux to facilitate the cyclocondensation reaction, forming the thiazole ring.

-

Purification: The crude product is purified by recrystallization or column chromatography to yield pure this compound.

Potential Therapeutic Applications and Research Areas

Based on the biological activities of structurally similar compounds, several research avenues for this compound can be proposed.

Antimicrobial Activity

The thiazole nucleus is a common feature in many antimicrobial agents. While general antimicrobial properties have been attributed to this compound, specific data is lacking.[4] A comprehensive screening against a panel of pathogenic bacteria and fungi is a logical first step. A related compound, 4-[2-[3,5-bis(trifluoromethyl)anilino]thiazol-4-yl]phenol, has demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) as low as 1 µg/mL.[5]

Proposed Experimental Protocol (MIC Determination):

The antimicrobial activity can be assessed using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[6]

-

Preparation of Bacterial/Fungal Inoculum: A standardized suspension of the test microorganism is prepared.

-

Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated under suitable conditions for microbial growth.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Table 1: Hypothetical Antimicrobial Activity of this compound

| Microorganism | Strain | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | 8 |

| Staphylococcus aureus (MRSA) | ATCC 43300 | 16 |

| Escherichia coli | ATCC 25922 | >64 |

| Pseudomonas aeruginosa | ATCC 27853 | >64 |

| Candida albicans | ATCC 90028 | 32 |

| Aspergillus niger | ATCC 16404 | 16 |

This data is hypothetical and for illustrative purposes only.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest for the treatment of hyperpigmentation disorders and in the cosmetics industry. A structurally related compound, 4-[bis(thiazol-2-ylamino)methyl]phenol, has been shown to be a potent competitive inhibitor of mushroom tyrosinase with an IC50 value of 29.71 µM.[7] The phenolic hydroxyl group of this compound could potentially mimic the natural substrate of tyrosinase, L-DOPA.

Proposed Experimental Protocol (Tyrosinase Inhibition Assay):

-

Enzyme and Substrate Preparation: A solution of mushroom tyrosinase and its substrate, L-DOPA, are prepared in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8).

-

Assay Reaction: The test compound, enzyme, and buffer are pre-incubated. The reaction is initiated by the addition of L-DOPA.

-

Spectrophotometric Measurement: The formation of dopachrome (B613829) is monitored by measuring the absorbance at 475 nm over time.

-

IC50 Determination: The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve.

Metabotropic Glutamate (B1630785) Receptor 5 (mGluR5) Antagonism

The 2-methyl-4-thiazolyl moiety is present in 3-((2-Methyl-4-thiazolyl)ethynyl)pyridine (MTEP), a potent and selective negative allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5).[8][9] mGluR5 antagonists are being investigated for the treatment of various neurological and psychiatric disorders, including anxiety, depression, and fragile X syndrome.[10] It is therefore plausible that this compound could also interact with mGluR5.

Proposed Experimental Protocol (mGluR5 Binding Assay):

-

Membrane Preparation: Membranes from cells expressing human mGluR5 are prepared.

-

Radioligand Binding: The membranes are incubated with a known radiolabeled mGluR5 antagonist (e.g., [3H]MPEP) in the presence of varying concentrations of the test compound.

-

Separation and Scintillation Counting: Bound and free radioligand are separated by filtration, and the amount of bound radioactivity is quantified by liquid scintillation counting.

-

Ki Determination: The inhibitory constant (Ki) is calculated from the IC50 value obtained from the competition binding curve.

A subsequent functional assay, such as measuring the inhibition of agonist-induced calcium mobilization, would be necessary to confirm the antagonistic activity.

Table 2: Hypothetical mGluR5 Binding and Functional Activity

| Assay | Parameter | Value (nM) |

| Radioligand Binding | Ki | 250 |

| Calcium Mobilization | IC50 | 450 |

This data is hypothetical and for illustrative purposes only.

Peroxidase Enhancing Activity

The phenol moiety is known to be a substrate for peroxidases, which can lead to the formation of phenoxy radicals.[11] While this compound has been described as a peroxidase chemiluminescence enhancer, the mechanism is not well-defined. Research in this area could focus on elucidating the mechanism of enhancement and exploring its potential applications in diagnostic assays.

Proposed Experimental Protocol (Chemiluminescence Assay):

-

Reaction Mixture: A reaction mixture containing luminol, hydrogen peroxide, and horseradish peroxidase (HRP) is prepared in a suitable buffer.

-

Enhancer Addition: Varying concentrations of this compound are added to the reaction mixture.

-

Luminescence Measurement: The chemiluminescent signal is measured using a luminometer.

-

Data Analysis: The fold-enhancement of the signal is calculated relative to the control reaction without the enhancer.

Future Directions and Conclusion

The research areas outlined in this guide provide a starting point for the systematic evaluation of this compound as a potential lead compound. Positive results in any of these areas would warrant further investigation, including structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as in vivo studies to assess efficacy and safety. The versatile nature of the thiazole and phenol moieties suggests that this compound is a promising scaffold for the development of novel therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Phenols in Pharmaceuticals: Analysis of a Recurring Motif - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. 4-[2-[3,5-bis(trifluoromethyl)anilino]thiazol-4-yl]phenol as a potent antibacterial agent against methicillin-resistant Staphylococcus aureus (MRSA) infection in vivo - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]

- 6. Antimicrobial activity and mechanism of anti-MRSA of phloroglucinol derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. MTEP - Wikipedia [en.wikipedia.org]

- 9. The behavioral profile of the potent and selective mGlu5 receptor antagonist 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP) in rodent models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Metabotropic glutamate receptor 5 negative allosteric modulators: discovery of 2-chloro-4-[1-(4-fluorophenyl)-2,5-dimethyl-1H-imidazol-4-ylethynyl]pyridine (basimglurant, RO4917523), a promising novel medicine for psychiatric diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Free radical intermediates during peroxidase oxidation of 2-t-butyl-4-methoxyphenol, 2,6-di-t-butyl-4-methylphenol, and related phenol compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide on the Core Mechanism of Action of 4-(2-Methyl-4-thiazolyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the putative mechanism of action of 4-(2-Methyl-4-thiazolyl)phenol, a heterocyclic compound with notable biological activities. Based on current scientific literature, the primary modes of action are identified as tyrosinase inhibition and broad-spectrum antimicrobial effects . This document details the molecular pathways, presents available quantitative data, outlines relevant experimental protocols, and provides visual representations of the core mechanisms to facilitate further research and development. While specific experimental data for this compound is limited, this guide draws upon data from closely related analogs to provide a robust theoretical framework.

Introduction

This compound is a versatile organic compound featuring a phenol (B47542) ring linked to a methyl-substituted thiazole (B1198619) moiety.[1] This unique structure confers upon it significant potential in various applications, including pharmaceuticals, agriculture, and cosmetics.[1][2] The primary biological activities attributed to this class of compounds are the inhibition of melanin (B1238610) synthesis through the modulation of tyrosinase and the inhibition of microbial growth.[1][2][3] Understanding the precise mechanisms underlying these activities is crucial for the targeted development of novel therapeutic agents and other biotechnological applications.

Primary Mechanism of Action: Tyrosinase Inhibition

The leading hypothesis for the depigmenting effect of phenolic compounds, including this compound, is the inhibition of tyrosinase.[4] Tyrosinase is a copper-containing enzyme that catalyzes the rate-limiting steps in melanogenesis.[4]

Signaling Pathway of Melanogenesis and Point of Intervention

Melanin synthesis is primarily regulated by the α-melanocyte-stimulating hormone (α-MSH) signaling pathway. The binding of α-MSH to the melanocortin 1 receptor (MC1R) initiates a cascade that leads to the transcription of the tyrosinase gene. This compound is believed to directly inhibit the enzymatic activity of the translated tyrosinase protein.

Quantitative Data for Tyrosinase Inhibition

| Compound | Target | IC50 (µM) | Inhibition Type | Reference Compound | Reference IC50 (µM) |

| 4-[bis(thiazol-2-ylamino)methyl]phenol | Mushroom Tyrosinase | 29.71 | Competitive | Kojic Acid | 72.27 |

| Ascorbic Acid | 385.6 | ||||

| Table 1: Tyrosinase inhibition data for a structural analog of this compound.[3] |

Experimental Protocols for Tyrosinase Inhibition

This assay quantifies the inhibitory effect of a compound on the oxidation of L-DOPA to dopachrome (B613829) by tyrosinase.

-

Materials:

-

Mushroom Tyrosinase (EC 1.14.18.1)

-

L-3,4-dihydroxyphenylalanine (L-DOPA)

-

Phosphate (B84403) Buffer (50 mM, pH 6.8)

-

This compound (dissolved in DMSO)

-

96-well microplate reader

-

-

Procedure:

-

Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

-

Prepare serial dilutions of this compound in phosphate buffer.

-

In a 96-well plate, add 20 µL of the tyrosinase solution to wells containing 140 µL of the test compound dilutions.

-

Pre-incubate the plate at 25°C for 10 minutes.

-

Initiate the reaction by adding 40 µL of L-DOPA solution to each well.

-

Immediately measure the absorbance at 475 nm at 1-minute intervals for 20 minutes.

-

Calculate the percentage of tyrosinase inhibition for each concentration.

-

This experiment determines the mode of inhibition (e.g., competitive, non-competitive) using Lineweaver-Burk plots.

-

Procedure:

-

Perform the tyrosinase inhibition assay with varying concentrations of both L-DOPA and this compound.

-

Measure the initial reaction velocities (V) for each combination of substrate and inhibitor concentrations.

-

Plot 1/V versus 1/[S] (where [S] is the L-DOPA concentration) for each inhibitor concentration.

-

Analyze the resulting Lineweaver-Burk plot to determine the mechanism of inhibition.

-

Secondary Mechanism of Action: Antimicrobial Activity

This compound exhibits broad-spectrum antimicrobial properties against various bacteria and fungi.[1] The proposed mechanisms are multifaceted and typical of phenolic compounds.

Putative Antimicrobial Mechanisms

The antimicrobial action of phenolic compounds is generally attributed to:

-

Disruption of Cell Membrane Integrity: The lipophilic nature of the phenol ring allows it to intercalate into the lipid bilayer of microbial cell membranes, leading to increased permeability and leakage of intracellular components.

-

Enzyme Inhibition: The compound can interact with and inhibit essential microbial enzymes, disrupting metabolic pathways.

-

Protein Denaturation: The hydroxyl group of the phenol can form hydrogen bonds with proteins, altering their conformation and rendering them non-functional.

-

Induction of Oxidative Stress: Phenolic compounds can promote the generation of reactive oxygen species (ROS), leading to cellular damage.

Quantitative Data for Antimicrobial Activity

Specific Minimum Inhibitory Concentration (MIC) values for this compound against various microbial strains are not well-documented in publicly available literature. However, for a related compound, 4-[2-[3,5-bis(trifluoromethyl)anilino]thiazol-4-yl]phenol , significant antibacterial activity has been reported.

| Compound | Target Organism | MIC (µg/mL) |

| 4-[2-[3,5-bis(trifluoromethyl)anilino]thiazol-4-yl]phenol | Methicillin-resistant Staphylococcus aureus (MRSA) | 1 |

| Table 2: Minimum Inhibitory Concentration (MIC) for a structural analog against a clinically relevant bacterial strain. |

Experimental Protocols for Antimicrobial Activity

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Materials:

-

Bacterial or fungal strains

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

This compound

-

96-well microplates

-

-

Procedure:

-

Prepare a standardized inoculum of the microorganism.

-

In a 96-well plate, prepare serial two-fold dilutions of this compound in the appropriate growth medium.

-

Inoculate each well with the microbial suspension.

-

Include positive (microorganism only) and negative (medium only) controls.

-

Incubate the plate at the optimal temperature and duration for the specific microorganism.

-

Determine the MIC by visually assessing the lowest concentration that inhibits growth.

-

This assay assesses the ability of the compound to disrupt the bacterial cell membrane using a fluorescent dye like SYTOX Green, which only enters cells with compromised membranes.

-

Materials:

-

Bacterial suspension

-

Phosphate-buffered saline (PBS)

-

This compound

-

SYTOX Green nucleic acid stain

-

Fluorometer or fluorescence microscope

-

-

Procedure:

-

Wash and resuspend the bacterial cells in PBS.

-

Add this compound at various concentrations to the bacterial suspension.

-

Incubate for a defined period.

-

Add SYTOX Green to the suspension.

-

Measure the fluorescence intensity. An increase in fluorescence indicates membrane damage.

-

References

An In-depth Technical Guide to 4-(2-Methyl-4-thiazolyl)phenol as a Biochemical Reagent

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(2-Methyl-4-thiazolyl)phenol, a heterocyclic compound featuring a methylthiazole moiety linked to a phenol (B47542) group, is a versatile biochemical reagent with significant applications in various scientific domains. Primarily recognized as a potent horseradish peroxidase (HRP) chemiluminescence enhancer, it plays a crucial role in sensitive detection methods such as Western blotting and ELISA.[1][2][3] Its structural motifs also suggest potential applications in enzyme inhibition, antimicrobial research, and as a scaffold in medicinal chemistry for the development of novel therapeutic agents. This guide provides a comprehensive overview of its biochemical applications, physicochemical properties, and representative experimental protocols. While specific quantitative data for this compound is limited in publicly accessible literature, this document compiles relevant data from closely related analogs to illustrate its potential activities and guide experimental design.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings. These properties are summarized in Table 1.

| Property | Value | Reference |

| CAS Number | 30686-73-8 | [1][4][5] |

| Molecular Formula | C₁₀H₉NOS | [1][4][5] |

| Molecular Weight | 191.25 g/mol | [1][4][5] |

| Appearance | White to off-white or colorless solid/crystals | [5] |

| Purity | ≥98% (HPLC) | [5][6] |

| Melting Point | 211 - 215 °C | [5][6] |

| Solubility | Soluble in DMSO (50 mg/mL with heating), PEG300, and Corn Oil.[4] | [4] |

| Storage | Store at 4°C under nitrogen. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[4] | [4] |

Core Applications as a Biochemical Reagent

Enhanced Chemiluminescence (ECL) in HRP-based Assays

The primary and most well-documented application of this compound is as a potent enhancer of the horseradish peroxidase (HRP)-catalyzed chemiluminescent reaction.[1][2][3] In assays like Western blotting and ELISA, HRP is a common enzyme conjugate. The oxidation of luminol (B1675438) by HRP in the presence of a peroxide substrate produces a light signal. Phenolic compounds, such as this compound, significantly increase the intensity and duration of this light emission, thereby enhancing the sensitivity of the assay. This allows for the detection of low-abundance proteins.

The proposed mechanism for this enhancement involves the phenolic compound acting as a catalyst to accelerate the regeneration of the active state of HRP from its inactive intermediates. This leads to a more sustained and intense light output.

Experimental Workflow for Enhanced Chemiluminescence

Caption: General workflow for Western blotting using an HRP-conjugated secondary antibody and an enhanced chemiluminescent substrate.

Potential as an Enzyme Inhibitor

Table 2: Tyrosinase Inhibitory Activity of a Structurally Related Compound

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

| 4-[bis(thiazol-2-ylamino)methyl]phenol | Mushroom Tyrosinase | 29.71 | [5] |

| Kojic Acid (Standard) | Mushroom Tyrosinase | 72.27 | [5] |

| Ascorbic Acid (Standard) | Mushroom Tyrosinase | 385.6 | [5] |

This data on a related compound suggests that this compound could be investigated for its inhibitory effects on various enzymes.

Experimental Protocols

Representative Protocol for Enhanced Chemiluminescent Western Blotting

This protocol is a general guideline based on standard ECL procedures and the known function of phenolic enhancers. Optimization of antibody and reagent concentrations is recommended for specific applications.

Materials:

-

Membrane with transferred proteins, blocked and probed with primary and HRP-conjugated secondary antibodies.

-

Wash Buffer (e.g., TBS-T: Tris-Buffered Saline with 0.1% Tween-20).

-

ECL Substrate Solution A (Luminol/enhancer solution): Prepare according to manufacturer's instructions, or as a starting point, a solution containing luminol and this compound.

-

ECL Substrate Solution B (Peroxide solution).

-

Imaging system (e.g., CCD camera-based imager or X-ray film).

Procedure:

-

Following incubation with the HRP-conjugated secondary antibody, wash the membrane thoroughly with Wash Buffer (e.g., 3 x 5 minutes) to remove unbound antibody.

-

Prepare the ECL working solution by mixing equal volumes of Solution A and Solution B immediately before use.

-

Drain the excess wash buffer from the membrane.

-

Incubate the membrane with the ECL working solution for 1-5 minutes at room temperature. Ensure the entire surface of the membrane is in contact with the solution.

-

Carefully remove the membrane from the ECL solution and drain off the excess reagent. Do not allow the membrane to dry out.

-

Place the membrane in a plastic wrap or a sheet protector to prevent drying.

-

Immediately acquire the chemiluminescent signal using an appropriate imaging system. Exposure times may vary depending on the signal intensity.

Representative Protocol for Tyrosinase Inhibition Assay (based on a related compound)

This protocol is adapted from the methodology used for the related compound 4-[bis(thiazol-2-ylamino)methyl]phenol and can serve as a starting point for evaluating the tyrosinase inhibitory potential of this compound.

Materials:

-

Mushroom tyrosinase

-

L-DOPA (substrate)

-

Phosphate (B84403) buffer (e.g., 50 mM, pH 6.8)

-

This compound (test compound)

-

Kojic acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well plate, add phosphate buffer, various concentrations of the test compound, and mushroom tyrosinase solution.

-

Pre-incubate the mixture at a specified temperature (e.g., 37°C) for a set time (e.g., 10 minutes).

-

Initiate the reaction by adding the L-DOPA solution to each well.

-

Monitor the formation of dopachrome (B613829) by measuring the absorbance at a specific wavelength (e.g., 475 nm) at regular intervals using a microplate reader.

-